ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate
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Overview
Description
The compound “ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
Imidazole, a key component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Novel Organic Compounds :
- A study describes the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, involving the reaction of compounds related to 1H-benzo[d]imidazol with different ethyl 2,4-dioxo-4-arylbutanoate derivatives (Goli-Garmroodi et al., 2015).
- Another study highlights the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, starting with compounds like ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, showing potential in generating various biologically active compounds (Khalid et al., 2016).
Potential Therapeutic Applications :
- Research on the design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties indicates potential antimicrobial and antioxidant properties, showcasing the therapeutic potential of related compounds (Naraboli & Biradar, 2017).
- A study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which involves related compounds, sheds light on the molecular arrangement that could influence the pharmacological properties of such compounds (Li et al., 2015).
Development of New Materials :
- The electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives, related to ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate, demonstrate their potential as corrosion inhibitors for industrial applications (Yadav et al., 2016).
- Another study involving diiron(III) complexes of tridentate 3N ligands, similar in structure to the compound , suggests their use as functional models for methane monooxygenases, which could be significant in catalysis and material science (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.C2H2O4/c1-2-31-24(30)19-7-3-4-8-20(19)26-23(29)16-27-13-11-18(12-14-27)15-28-17-25-21-9-5-6-10-22(21)28;3-1(4)2(5)6/h3-10,17-18H,2,11-16H2,1H3,(H,26,29);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXONNVJHYNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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